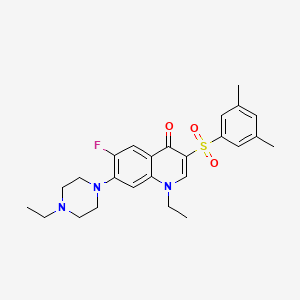

5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine

説明

“5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine” is a chemical compound . It is used for experimental and research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用

Antiviral Activity

5-Bromo derivatives have been studied for their potential antiviral properties. For instance, 5-bromo-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have exhibited marked inhibitory effects against retrovirus replication in cell culture, with some derivatives showing pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003).

Synthesis and Characterization

The synthesis and structural characterization of various derivatives of 5-bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine have been an area of interest. Studies include the synthesis of bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine starting from 5-bromo-2-iodin-pyridine (Hou Hao-qing, 2010) and the characterization of 5-Bromo-2-(trifluoromethyl)pyridine using spectroscopic methods and density functional theory (Vural & Kara, 2017).

Application in Material Science

In material science, derivatives of this compound have been used. For instance, Schiff bases compounds with 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have been synthesized and tested for their inhibition activity on carbon steel corrosion in acidic mediums containing chloride (El-Lateef et al., 2015).

Applications in Liquid Crystal Synthesis

Compounds containing this compound have been used in the synthesis of liquid crystalline materials. For example, novel synthesis techniques for liquid crystalline compounds of 5-substituted 2-(4-alkylphenyl)pyridines have been developed, demonstrating the versatility of 5-bromo derivatives in this field (Chia et al., 2001).

Explorations in Chemistry and Biochemistry

Various studies have explored the chemical and biochemical properties of this compound derivatives. These include investigations into the directive influence of the N-oxide group during the nitration of derivatives of pyridine-N-oxide (Hertog et al., 2010) and the synthesis and biological evaluation of acyclic pyridine C-nucleosides (Hemel et al., 1994).

特性

IUPAC Name |

5-bromo-2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrCl2NO2/c1-9-6-11(16)14(12(17)7-9)20-5-4-19-13-3-2-10(15)8-18-13/h2-3,6-8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWAJQSHCMSCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)

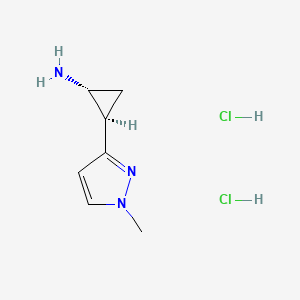

![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)

![3-[(Cyclopentyloxy)methyl]phenylboronic acid](/img/structure/B2932360.png)

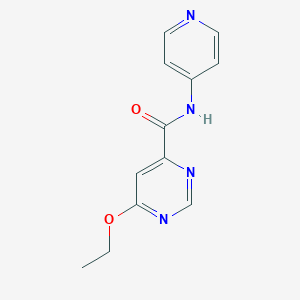

![Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate](/img/structure/B2932362.png)